N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride
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Overview
Description
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is a complex organic compound that features a benzo[a]anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the anthracene moiety . This reaction is carried out under specific conditions, including the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used in the study of photophysical and electrochemical properties of anthracene derivatives.
Biology: It may be used in the development of fluorescent dyes and probes for biological imaging.
Mechanism of Action
The mechanism of action of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is unique due to its specific structure, which combines the benzo[a]anthracene moiety with a chloroethylsulfanyl group. This unique structure imparts distinct photophysical and electrochemical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
31165-80-7 |
---|---|
Molecular Formula |
C30H29Cl2NS |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C30H28ClNS.ClH/c31-16-19-33-18-5-17-32-21-22-10-12-24(13-11-22)30-27-9-4-2-7-25(27)20-29-26-8-3-1-6-23(26)14-15-28(29)30;/h1-4,6-15,20,32H,5,16-19,21H2;1H |
InChI Key |
WZEXABDGNMWJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CNCCCSCCCl.Cl |
Origin of Product |
United States |
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